N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide
Description
N-([2,3'-Bipyridin]-4-ylmethyl)-2-methylbenzamide is a heterocyclic aromatic compound featuring a 2-methylbenzamide core linked to a [2,3'-bipyridin]-4-ylmethyl moiety.
Properties
IUPAC Name |
2-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-5-2-3-7-17(14)19(23)22-12-15-8-10-21-18(11-15)16-6-4-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZDPCADFNQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide typically involves the coupling of 2,3’-bipyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed. These methods provide high yields and are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzoic acid, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzylamine.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with several derivatives synthesized for kinase inhibition and antimicrobial activity. Key comparisons include:
Key Observations :
- Positional Isomerism : Unlike 17f (), which features a [2,3'-bipyridin]-5-ylmethyl group, the target compound’s bipyridinyl substituent is at the 4-position. This positional difference may influence electronic properties and binding affinity .
- Synthetic Efficiency : Compounds like 17f and 78j achieve higher yields (66–82%) compared to analogs such as 18a–18d (30–48% yields), suggesting that steric or electronic factors in the bipyridinyl moiety impact reaction efficiency .
- Spectroscopic Consistency : HRMS and NMR data for 78j () confirm the integrity of the benzamide core, with deviations <0.0001 Da between calculated and observed masses .
Functional Group Comparisons
Benzamide Derivatives :
- : N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide contains a thiazolylidene ring instead of bipyridinyl. This substitution enhances planarity but reduces solubility compared to bipyridinyl analogs .
- : The fluorinated isoxazolidinyl derivative (UN3077) replaces bipyridinyl with a dichloro-fluorophenyl group, introducing strong electronegativity and environmental toxicity risks .
Bipyridinyl-Linked Compounds :
- 17g (): The [2,4'-bipyridin]-5-ylmethyl variant shows distinct coupling constants (J=5.0 Hz vs.
- VK-501–VK-510 (): These compounds incorporate a dihydropyrimido benzimidazole core, which adds rigidity but complicates synthetic scalability compared to the target compound’s simpler benzamide scaffold .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Structural Characteristics
The compound features a bipyridine moiety linked to a methyl-substituted benzamide. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, particularly through coordination with metal ions and modulation of enzyme activities.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Notably:
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, forming stable complexes that modulate the activity of metalloenzymes.
- Gene Expression Modulation : The compound may also interact with nucleic acids, influencing gene expression and cellular processes, which could lead to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows potential anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it has been shown to affect the activity of mitogen-activated protein kinases (MAPKs), which are crucial in cell proliferation and survival.
Anticonvulsant Properties
Similar compounds within the benzamide class have been reported to exhibit anticonvulsant activity. The structure-activity relationship (SAR) suggests that modifications in the bipyridine moiety can enhance efficacy against seizures .
Case Studies
-
Study on MAPK Inhibition :
- A study investigating the interaction of this compound with MAPK10 showed significant modulation of cellular signaling pathways associated with inflammation and cancer. The compound was found to inhibit MAPK10 activity, leading to reduced cell proliferation in vitro.
-
Anticonvulsant Activity Assessment :
- In a rodent model, derivatives of similar bipyridine-containing compounds were evaluated for their anticonvulsant effects. The results indicated that modifications at the 4-position of the bipyridine ring could significantly enhance protective indices compared to traditional anticonvulsants like phenobarbital .
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(pyridin-3-ylmethyl)-2-chloro-4-fluorobenzamide | Contains a simpler pyridine structure | May exhibit different biological activities due to structural differences |
| 2-Chloro-N-(pyridin-4-ylmethyl)benzamide | Lacks fluorine substitution | Potentially less reactive compared to fluorinated analogs |
| N-(pyridin-2-ylmethyl)-4-fluorobenzamide | Different position of the pyridine ring | Variations in biological activity due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
